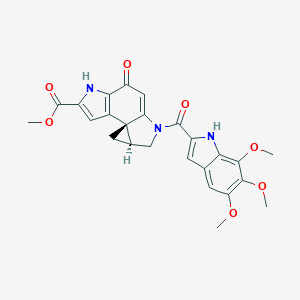![molecular formula C22H36O2 B135121 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol CAS No. 132296-11-8](/img/structure/B135121.png)
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol, commonly known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential scientific research applications. DMHP is a potent agonist of the cannabinoid receptor type 1 (CB1), which is found in abundance in the brain and central nervous system.
Mecanismo De Acción
DMHP is a potent agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which is a G protein-coupled receptor that is widely distributed in the brain and central nervous system. Activation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors by DMHP leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes such as pain perception, appetite, and mood.
Efectos Bioquímicos Y Fisiológicos
DMHP has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, hypothermia, sedation, and motor impairment. DMHP has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHP has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which makes it a valuable tool for investigating the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. DMHP is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of DMHP in lab experiments. One limitation is that it is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. DMHP is also highly potent, which can make it challenging to control the dose and avoid potential side effects.
Direcciones Futuras
There are several future directions for research on DMHP. One area of interest is the investigation of the effects of chronic DMHP exposure on the brain and behavior. Another area of interest is the development of more selective 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor agonists that can be used to investigate the specific roles of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DMHP to better understand its potential therapeutic applications.
Métodos De Síntesis
DMHP is synthesized through a multi-step process that involves the reaction of 3-cyclohexylpropanal with 1,1-dimethylheptylamine to produce the intermediate 3-(1,1-dimethylheptyl)cyclohexanone. This intermediate is then reacted with phenol in the presence of a base to produce DMHP.
Aplicaciones Científicas De Investigación
DMHP has shown potential as a tool for scientific research in the field of cannabinoid pharmacology. It has been used to investigate the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes such as pain, inflammation, anxiety, and addiction. DMHP has also been used to study the effects of chronic cannabinoid exposure on the brain and behavior.
Propiedades
Número CAS |
132296-11-8 |
|---|---|
Nombre del producto |
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol |
Fórmula molecular |
C22H36O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1 |
Clave InChI |
HNMJDLVMIUDJNH-PKOBYXMFSA-N |
SMILES isomérico |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
SMILES canónico |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



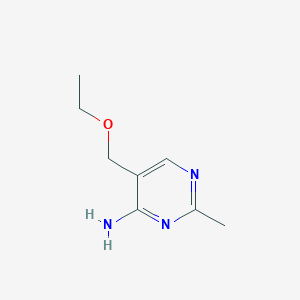
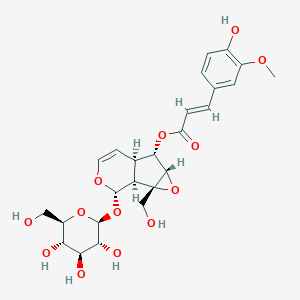


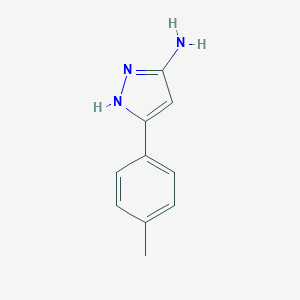
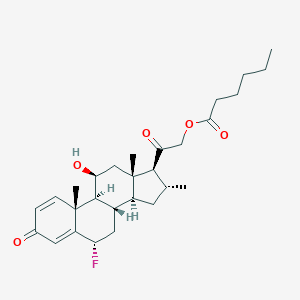
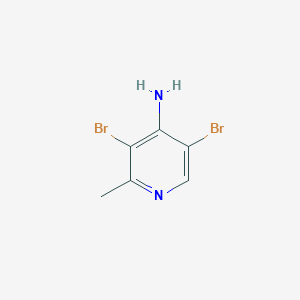
![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
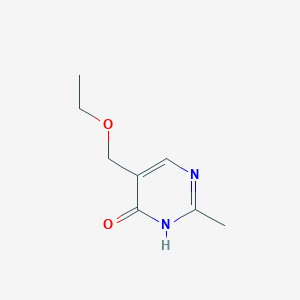
![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)
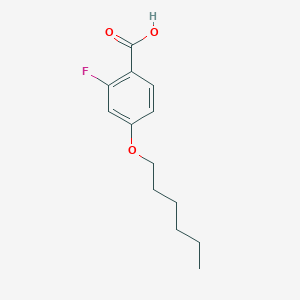
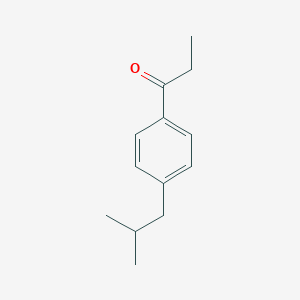
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
